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molecular formula C16H22ClNO3 B8546928 2-Chloro-N-(2,6-diethylphenyl)-N-[(1,3-dioxolan-2-yl)methyl]acetamide CAS No. 54237-75-1

2-Chloro-N-(2,6-diethylphenyl)-N-[(1,3-dioxolan-2-yl)methyl]acetamide

Cat. No. B8546928
M. Wt: 311.80 g/mol
InChI Key: XJINAZWCWKPDLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03942972

Procedure details

N-(1,3-dioxolan-2-ylmethyl)-2,6-diethylaniline (7.7 grams), sodium bicarbonate (6.0 grams), dioxane (20 ml) and water (4 ml) were charged into a glass reaction vessel equipped with a mechanical stirrer and thermometer. This mixture was cooled to a temperature of about 0°C and chloroacetyl chloride (4.0 grams) was added, with stirring, over a period of about 15 minutes. After the addition was completed stirring was continued for a period of about one hour. After this time ether (100 ml) was added to the mixture and the resulting solution was washed with water. The washed solution was then dried over anhydrous magnesium sulfate and stripped of solvents leaving a solid residue. The residue was recrystallized from an ether-pentane mixture to yield the desired product N-α-chloroacetyl-N-(1,3-dioxolan-2-ylmethyl)-2,6-diethylaniline having a melting point of 86° to 87°C.
Name
N-(1,3-dioxolan-2-ylmethyl)-2,6-diethylaniline
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:5][CH2:4][O:3][CH:2]1[CH2:6][NH:7][C:8]1[C:13]([CH2:14][CH3:15])=[CH:12][CH:11]=[CH:10][C:9]=1[CH2:16][CH3:17].C(=O)(O)[O-].[Na+].O1CCOCC1.[Cl:29][CH2:30][C:31](Cl)=[O:32]>CCOCC.O>[Cl:29][CH2:30][C:31]([N:7]([CH2:6][CH:2]1[O:3][CH2:4][CH2:5][O:1]1)[C:8]1[C:9]([CH2:16][CH3:17])=[CH:10][CH:11]=[CH:12][C:13]=1[CH2:14][CH3:15])=[O:32] |f:1.2|

Inputs

Step One
Name
N-(1,3-dioxolan-2-ylmethyl)-2,6-diethylaniline
Quantity
7.7 g
Type
reactant
Smiles
O1C(OCC1)CNC1=C(C=CC=C1CC)CC
Name
Quantity
6 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
20 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
4 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
ClCC(=O)Cl
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring, over a period of about 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer
ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
was completed stirring
WAIT
Type
WAIT
Details
was continued for a period of about one hour
Duration
1 h
WASH
Type
WASH
Details
the resulting solution was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The washed solution was then dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
leaving a solid residue
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from an ether-pentane mixture

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClCC(=O)N(C1=C(C=CC=C1CC)CC)CC1OCCO1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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